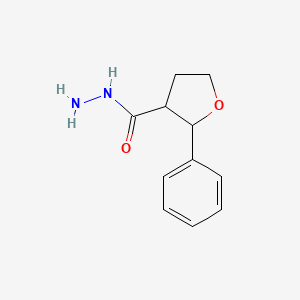
2-Phenyloxolane-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an oxolane ring and a carbohydrazide group, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenyloxolane-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with hydrazine hydrate. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process may include additional purification steps, such as crystallization or distillation, to achieve high purity levels suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: 2-Phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbohydrazide group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives .
科学的研究の応用
2-Phenyloxolane-3-carbohydrazide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits succinate dehydrogenase, disrupting the fungal cell’s energy production. This inhibition is facilitated by the compound’s ability to bind to the enzyme’s active site, preventing its normal function .
類似化合物との比較
Carbohydrazide: A simpler analog with similar reactivity but lacking the oxolane ring.
Phenylhydrazine: Shares the phenyl group but differs in its overall structure and reactivity.
Oxolane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: 2-Phenyloxolane-3-carbohydrazide stands out due to its combination of the oxolane ring and carbohydrazide group, providing unique reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its simpler analogs .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-phenyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
InChIキー |
NWKLPUKIUCFNBF-UHFFFAOYSA-N |
正規SMILES |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)
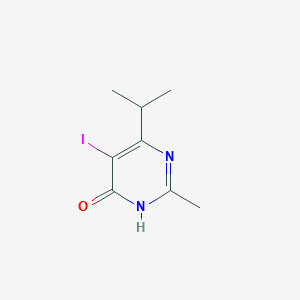

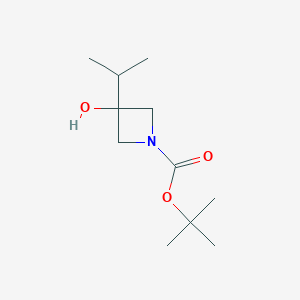
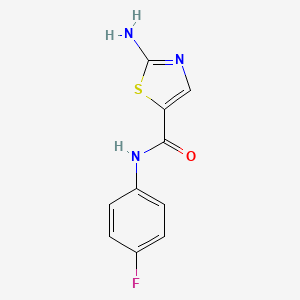
![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)
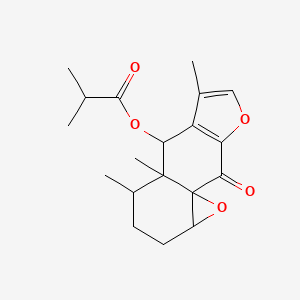
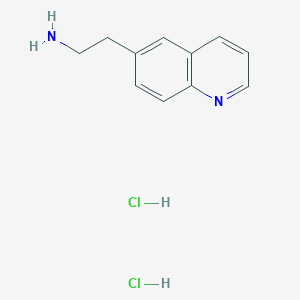
![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)

